2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile 2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 664994-26-7
VCID: VC21483633
InChI: InChI=1S/C17H14ClF3N2S/c1-3-14-10(2)15(17(19,20)21)12(8-22)16(23-14)24-9-11-6-4-5-7-13(11)18/h4-7H,3,9H2,1-2H3
SMILES: CCC1=C(C(=C(C(=N1)SCC2=CC=CC=C2Cl)C#N)C(F)(F)F)C
Molecular Formula: C17H14ClF3N2S
Molecular Weight: 370.8g/mol

2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile

CAS No.: 664994-26-7

Cat. No.: VC21483633

Molecular Formula: C17H14ClF3N2S

Molecular Weight: 370.8g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile - 664994-26-7

Specification

CAS No. 664994-26-7
Molecular Formula C17H14ClF3N2S
Molecular Weight 370.8g/mol
IUPAC Name 2-[(2-chlorophenyl)methylsulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C17H14ClF3N2S/c1-3-14-10(2)15(17(19,20)21)12(8-22)16(23-14)24-9-11-6-4-5-7-13(11)18/h4-7H,3,9H2,1-2H3
Standard InChI Key XACDEUPUHRKGRB-UHFFFAOYSA-N
SMILES CCC1=C(C(=C(C(=N1)SCC2=CC=CC=C2Cl)C#N)C(F)(F)F)C
Canonical SMILES CCC1=C(C(=C(C(=N1)SCC2=CC=CC=C2Cl)C#N)C(F)(F)F)C

Introduction

2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile is a complex organic compound belonging to the class of trifluoromethyl-substituted nicotinonitriles. This compound features a trifluoromethyl group, known for enhancing biological activity and lipophilicity, making it of significant interest in pharmaceutical chemistry. The presence of a chlorobenzyl sulfanyl moiety adds to its structural diversity and potential reactivity .

Synthesis

The synthesis of 2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. Key methods include functionalization of nicotinonitrile derivatives, particularly those incorporating trifluoromethyl groups. Reactions often require careful control of conditions such as temperature and solvent choice to optimize yields and minimize byproducts. Polar aprotic solvents under an inert atmosphere are commonly used to prevent unwanted side reactions.

Biological Activity and Potential Applications

Trifluoromethylated compounds, like this one, often exhibit enhanced binding affinity due to increased lipophilicity and altered electronic properties, leading to improved pharmacokinetic profiles. The mechanism by which this compound exerts its biological effects is likely related to interactions with specific biological targets, such as enzymes or receptors involved in neurotransmission or metabolic pathways.

Comparison with Similar Compounds

CompoundMolecular FormulaCAS NumberKey Features
2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrileC17H14ClF3N2S664994-26-7Trifluoromethyl group, chlorobenzyl sulfanyl moiety
N-{2-[(2-chlorophenyl)sulfanyl]ethyl}-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]sul

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